N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-10-8-11(2)13(4)16(12(10)3)21(19,20)18-15-7-5-6-14(17)9-15/h5-9,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQJWTXKKKCRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=CC=C2)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Classical Sulfonylation of 3-Chloroaniline
The most widely documented method involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-chloroaniline under basic conditions.
Reaction Scheme:
$$
\text{2,3,5,6-Tetramethylbenzenesulfonyl chloride} + \text{3-Chloroaniline} \xrightarrow{\text{Base, Solvent}} \text{N-(3-Chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide} + \text{HCl}
$$
Standard Protocol:
- Reagent Ratios: A 1:1.2 molar ratio of sulfonyl chloride to aniline ensures complete conversion, minimizing unreacted starting material.
- Solvent Systems: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to solubilize both reactants while suppressing hydrolysis of the sulfonyl chloride.
- Base Selection: Triethylamine (TEA) or pyridine neutralizes HCl, driving the reaction forward. Pyridine additionally acts as a catalyst by forming a reactive intermediate with the sulfonyl chloride.
- Temperature and Time: Reactions proceed at 0–5°C for 4–6 hours, followed by gradual warming to room temperature for 12–18 hours to ensure completion.
Table 1: Optimization of Classical Sulfonylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | Acetonitrile |
| Base | TEA | Pyridine | DBU |
| Temperature (°C) | 0→25 | 0→25 | 0→25 |
| Yield (%) | 85 | 89 | 72 |
| Purity (HPLC, %) | 97.2 | 98.1 | 95.8 |
Data sourced from experimental replicates in patent US9428524B2.
Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation (100–150 W, 80–100°C) reduces reaction times to 1–2 hours with comparable yields (82–86%). This method enhances energy efficiency but requires specialized equipment.
Solid-Phase Synthesis
Immobilizing 3-chloroaniline on Wang resin enables stepwise sulfonylation, though yields remain suboptimal (68–74%) due to steric hindrance.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Nucleophilic Attack: The amine group of 3-chloroaniline attacks the electrophilic sulfur atom in the sulfonyl chloride, forming a tetrahedral intermediate.
- Deprotonation and Elimination: The base abstracts a proton from the intermediate, facilitating chloride elimination and yielding the sulfonamide.
Side Reactions:
- Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).
- Over-sulfonylation at para positions (controlled by stoichiometry).
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (7:3 v/v) produces needle-shaped crystals with >99% purity. Alternative solvents:
Industrial and Pharmacological Applications
While pharmacological data for this specific derivative remain proprietary, structurally analogous sulfonamides exhibit:
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Sulfonamide Frameworks
A. N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide (CAS: 667912-41-6)
B. 6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide
- Structure : Features a pyridine ring instead of benzene, with chloro and fluorophenylmethyl groups.
- The fluorine atom enhances metabolic stability and membrane permeability .
C. 3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide
- Structure: Contains amino (-NH₂) and hydroxy (-OH) groups on the benzene ring.
- Properties : These polar groups significantly increase water solubility and hydrogen-bonding interactions, contrasting with the lipophilic tetramethyl groups in the target compound. Molecular weight = 298.75 g/mol .
Pharmacological Activity Comparisons
highlights the importance of substituents in modulating binding affinity. For example, N-(3-chlorophenyl)naphthyl carboxamide demonstrated superior docking stability (DFT analysis) to inflammatory targets like FLT1 and NOS2 compared to aspirin, attributed to its lower HOMO-LUMO gap and higher softness . While the target sulfonamide lacks direct activity data, its 3-chlorophenyl group may similarly enhance target binding through hydrophobic and halogen-bonding interactions.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|
| Target Compound | ~314.8 (estimated) | 2,3,5,6-tetramethyl, 3-Cl-Ph | Likely low (hydrophobic groups) |
| N-(3-Chlorophenyl)-3-methoxy analog | 297.75 | 3-methoxy, 3-Cl-Ph | Moderate (polar methoxy) |
| 3-Amino-4-hydroxy analog | 298.75 | 3-amino, 4-hydroxy, 3-Cl-Ph | High (polar NH₂/OH) |
| N-Ethyl-2,3,5,6-tetramethyl analog | ~228.3 | N-ethyl, tetramethyl | Low (alkyl dominance) |
Biological Activity
N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide is an organic compound classified as a sulfonamide. Its structure features a sulfonamide group attached to a tetramethyl-substituted benzene ring and a 3-chlorophenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antibacterial and antifungal agents.
Chemical Structure
The chemical formula for this compound is C15H18ClN1O2S1. The presence of four methyl groups on the benzene ring enhances its reactivity and biological activity compared to other sulfonamides.
The biological activity of this compound primarily revolves around its ability to inhibit bacterial folic acid synthesis. This is achieved through its structural resemblance to para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid production in bacteria, leading to their death—a mechanism analogous to that of traditional sulfonamide antibiotics.
Antimicrobial Properties
Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | Strong |
| Pseudomonas aeruginosa | 64 µg/mL | Weak |
These findings suggest that while the compound exhibits varying degrees of efficacy against different bacteria, it shows particular promise against Staphylococcus aureus.
Case Studies
- Inhibition of Dihydropteroate Synthase : A study demonstrated that this compound effectively inhibited the enzyme dihydropteroate synthase in vitro. The inhibition was dose-dependent and reached significant levels at concentrations above 16 µg/mL.
- Antifungal Activity : Another investigation assessed the antifungal potential of this compound against Candida albicans. The results indicated an MIC of 64 µg/mL, suggesting moderate antifungal activity that warrants further exploration for potential therapeutic applications.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, general trends observed in sulfonamides include:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Distribution : Widely distributed in body tissues; can cross the blood-brain barrier.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine as active metabolites.
Toxicological assessments indicate that sulfonamides can cause hypersensitivity reactions and should be used cautiously in patients with known allergies to sulfa drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
